6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(5-butyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that combines the structural features of pyrazole, triazole, and thiadiazole rings
Preparation Methods
The synthesis of 6-(5-butyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-butyl-1H-pyrazole-3-carboxylic acid hydrazide with carbon disulfide and methyl iodide, followed by cyclization with hydrazine hydrate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazole ring, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-(5-butyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazole: Known for its antifungal and anticancer activities.
1,3,4-Thiadiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
Pyrazole derivatives: These compounds are also known for their diverse biological activities, including anti-inflammatory and analgesic effects.
Compared to these similar compounds, 6-(5-butyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole stands out due to its unique combination of structural features, which may contribute to its enhanced biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H14N6S |
---|---|
Molecular Weight |
262.34 g/mol |
IUPAC Name |
6-(5-butyl-1H-pyrazol-3-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H14N6S/c1-3-4-5-8-6-9(14-13-8)10-16-17-7(2)12-15-11(17)18-10/h6H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
UJTWFTGVWPVEBV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=NN1)C2=NN3C(=NN=C3S2)C |
Origin of Product |
United States |
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